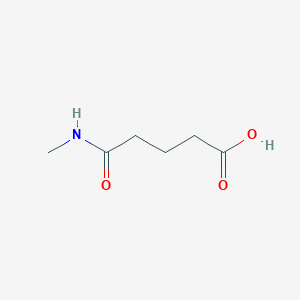

5-(methylamino)-5-oxoPentanoic acid

Vue d'ensemble

Description

5-(Methylamino)-5-oxoPentanoic acid, also known as creatinine, is a naturally occurring compound found in muscle tissue. It is produced from the breakdown of creatine, which is used as a source of energy for muscle contraction. Creatinine is excreted from the body through urine and is commonly used as a biomarker for kidney function.

Applications De Recherche Scientifique

Analytical Methods for Toxin Detection

The compound is used in analytical methods to detect and quantify β-N-methylamino-L-alanine (BMAA), a neurotoxic amino acid produced by cyanobacteria. Accurate detection of BMAA is crucial due to its association with neurodegenerative diseases and its ability to bioaccumulate in food sources like fish and shellfish .

Surfactant Properties for Biomedical Applications

As an amino acid derivative, this compound exhibits surfactant properties, making it valuable in biomedical applications. It can form micelles and has the potential to be used as a drug delivery vehicle, enhancing the solubility and bioavailability of therapeutic agents .

Mitochondrial Toxicity Studies

The compound’s structural similarity to BMAA allows it to be used in research studying the toxicity of BMAA on mitochondria. This includes examining effects on mitochondrial ATPase activity and submitochondrial particles, which are essential for understanding the compound’s impact on cellular energy production .

Enzyme Activity Modulation

Research utilizes this compound to study its effects on semicarbazide-sensitive amino oxidases (SSAOs) activity in the liver. These enzymes are involved in the deamination of primary amines and are linked to physiological processes such as glucose transport and blood pressure regulation .

Excitable Tissue Model Studies

The compound is instrumental in creating in vitro models containing functionally active excitable tissues. These models, such as regularly contracting heart muscle preparations, are used to study the physiological effects of various compounds on heart tissue .

Environmental Impact Assessment

Given its presence in ecosystems, the compound is used to assess environmental impacts, particularly in aquatic systems where cyanobacteria are prevalent. Understanding its distribution and effects helps evaluate the ecological risks associated with cyanotoxin exposure .

Propriétés

IUPAC Name |

5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDZEQGATNKWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methylamino)-5-oxoPentanoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)